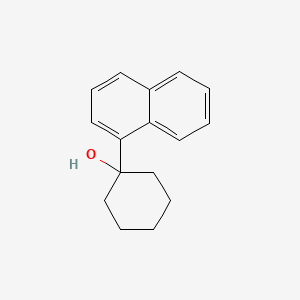
Cyclohexanol, 1-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(1-naphthalenyl)- is an organic compound with the molecular formula C16H18O. It is characterized by a cyclohexanol moiety attached to a naphthalene ring. This compound is notable for its unique structure, which includes a hydroxyl group and an aromatic ring, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexanol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(1-naphthalenyl)cyclohexanone or 1-(1-naphthalenyl)cyclohexanoic acid.
Reduction: Formation of 1-(1-cyclohexyl)cyclohexanol.
Substitution: Formation of 1-(1-naphthalenyl)cyclohexyl halides or amines.
Applications De Recherche Scientifique
Cyclohexanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the naphthalene ring.
1-Naphthol: Contains a hydroxyl group attached directly to the naphthalene ring.
Cyclohexanone: An oxidized form of cyclohexanol without the naphthalene ring.
Uniqueness
Cyclohexanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclohexanol moiety and a naphthalene ring. This structure imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propriétés
Numéro CAS |
74685-85-1 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-naphthalen-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,17H,1,4-5,11-12H2 |
Clé InChI |
DTLDNKVVNAULIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


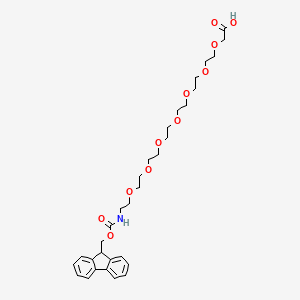

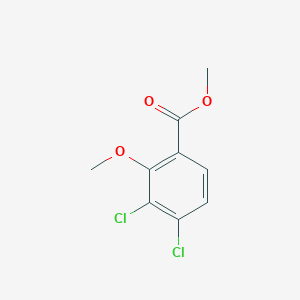
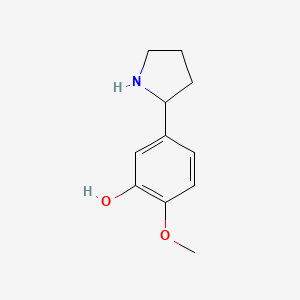
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)

![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)


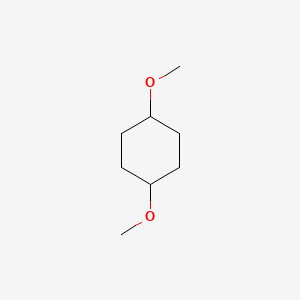
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
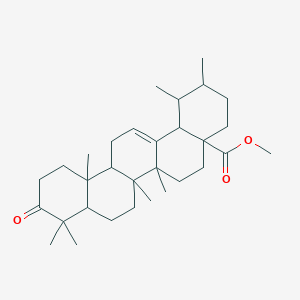
amine](/img/structure/B12097641.png)

